molecular formula C10H8Cl2N4 B1265940 N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine CAS No. 30369-82-5

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B1265940
CAS No.: 30369-82-5
M. Wt: 255.1 g/mol
InChI Key: QFEAITOMWXXDME-UHFFFAOYSA-N
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Description

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C10H8Cl2N4. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a benzyl group attached to the triazine ring, which is substituted with two chlorine atoms at positions 4 and 6.

Biochemical Analysis

Biochemical Properties

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The compound’s interaction with these enzymes involves binding to their active sites, leading to enzyme inhibition and disruption of microbial growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of cancer cells by interfering with cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, it can modulate gene expression by binding to specific DNA sequences, leading to changes in the transcription of target genes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to biomolecules such as enzymes and DNA. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound inhibits microbial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of microbial growth and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine can be synthesized through the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with benzylamine. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the deprotonation of benzylamine, making it a more effective nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds efficiently. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent with a base such as triethylamine.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: The reaction can be carried out using water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic Substitution: The major products are substituted triazine derivatives, where the chlorine atoms are replaced by the nucleophiles.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used, leading to various oxidized or reduced forms of the compound.

    Hydrolysis: The major products are benzylamine and triazine derivatives.

Scientific Research Applications

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, herbicides, and other industrial chemicals due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine.

    N-benzyl-2,4-dichloro-1,3,5-triazin-2-amine: A similar compound with chlorine atoms at different positions on the triazine ring.

    N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine: A compound with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and dichloro substituents on the triazine ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4/c11-8-14-9(12)16-10(15-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEAITOMWXXDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275281
Record name N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30369-82-5
Record name N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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